Home > Products > Screening Compounds P144417 > GSK-LSD1 Dihydrochloride
GSK-LSD1 Dihydrochloride -

GSK-LSD1 Dihydrochloride

Catalog Number: EVT-255460
CAS Number:
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK-LSD1 Dihydrochloride is a small molecule compound developed by GlaxoSmithKline (GSK) as a potent and selective, irreversible inhibitor of LSD1. [, ] It acts as a chemical probe to investigate the biological roles of LSD1 in various cellular processes, especially in the context of cancer. [] GSK-LSD1 Dihydrochloride's primary use in scientific research is to explore the therapeutic potential of LSD1 inhibition in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). []

Future Directions
  • Clinical Development: Further clinical trials are needed to fully evaluate the safety and efficacy of GSK-LSD1 Dihydrochloride in various cancer types. [, , , ]
  • Biomarker Discovery: Identifying predictive biomarkers of response to LSD1 inhibition will be crucial for selecting patients who are most likely to benefit from GSK-LSD1 Dihydrochloride treatment. [, , ]
  • Combination Therapies: Exploring the synergistic potential of GSK-LSD1 Dihydrochloride with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to more effective treatment strategies. [, , , , ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to GSK-LSD1 Dihydrochloride is essential for developing strategies to overcome or prevent drug resistance. [, , ]
  • Exploring Non-canonical Functions of LSD1: Further research is warranted to fully elucidate the non-canonical roles of LSD1 in various diseases and explore how GSK-LSD1 Dihydrochloride affects these functions. [, , ]

Tranylcypromine (TCP)

Compound Description: Tranylcypromine (TCP) is a monoamine oxidase inhibitor originally used as an antidepressant. It was identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), laying the foundation for a new class of anticancer agents. [, , , , , ] TCP acts as a covalent inhibitor, irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, , ] In preclinical studies, TCP demonstrated the ability to induce differentiation of acute myeloid leukemia cells and enhance their sensitivity to all-trans retinoic acid (ATRA). [, ]

Relevance: Tranylcypromine (TCP) is structurally related to GSK-LSD1 Dihydrochloride as they both share the phenylcyclopropylamine (PCPA) scaffold. [, , , ] They are both classified as irreversible inhibitors, covalently binding to the FAD cofactor within the LSD1 active site. [, , ] Many next-generation LSD1 inhibitors, including GSK-LSD1 Dihydrochloride, are structural derivatives of TCP, designed to improve potency and selectivity. [, , ]

Iadademstat (ORY-1001)

Compound Description: Iadademstat (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1 that acts by covalently binding to the FAD cofactor. [, , , ] It has demonstrated potent antitumor activity in preclinical models of hematological and solid tumors. [, ] Iadademstat is currently undergoing clinical trials for various cancer types, including acute myeloid leukemia and small-cell lung cancer. [, , ]

Relevance: Similar to GSK-LSD1 Dihydrochloride, Iadademstat is a trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitor. [, ] They share a common mechanism of action, irreversibly inhibiting LSD1 by covalently binding to its FAD cofactor. [, , ] Both compounds are being investigated as potential anticancer agents in clinical trials. [, , , ]

SP-2509

Compound Description: SP-2509 is a reversible LSD1 inhibitor that acts by disrupting protein-protein interactions between LSD1 and other proteins, like GFI1, without directly inhibiting its enzymatic activity. [, ] It has shown efficacy in preclinical models of Ewing sarcoma and other cancers. []

Relevance: While both SP-2509 and GSK-LSD1 Dihydrochloride target LSD1, they employ different mechanisms of action. [, , ] Unlike GSK-LSD1 Dihydrochloride, which is an irreversible, catalytic inhibitor, SP-2509 is classified as a reversible, scaffolding inhibitor. [, ] This highlights the diverse pharmacological strategies employed to target LSD1 in cancer therapy.

SP-2577 (Seclidemstat)

Compound Description: SP-2577 (Seclidemstat) is an orally bioavailable, reversible, and highly selective inhibitor of LSD1. [, , , ] Like SP-2509, Seclidemstat acts as a scaffolding inhibitor, disrupting LSD1's protein-protein interactions, specifically with the SNAIL/GFI1 (SNAG) domain. [, ] Clinical trials are ongoing to evaluate Seclidemstat's potential in treating various hematological and solid tumors. [, ]

Relevance: Both SP-2577 (Seclidemstat) and GSK-LSD1 Dihydrochloride target LSD1, but with distinct mechanisms of action. [, , , , ] While GSK-LSD1 Dihydrochloride acts as a catalytic inhibitor, SP-2577 functions as a scaffolding inhibitor. [, , ] They both belong to the class of LSD1 inhibitors and are currently under investigation in clinical trials for various cancer indications. [, , , ]

RN-1

Compound Description: RN-1 is a potent, irreversible LSD1 inhibitor structurally related to tranylcypromine. [] It was found to increase fetal hemoglobin (HbF) synthesis in both in vitro and in vivo models of sickle cell disease (SCD). [] Treatment with RN-1 significantly improved disease pathology associated with SCD, suggesting its potential as a therapeutic agent for this disease. []

Relevance: RN-1 is structurally related to GSK-LSD1 Dihydrochloride as they both belong to the trans-2-phenylcyclopropylamine (TCP)-based class of LSD1 inhibitors. [, ] They share a similar mechanism of action, irreversibly inhibiting LSD1 by covalently binding to its FAD cofactor. [, ]

GSK2879552

Compound Description: GSK2879552 is a potent, selective, irreversible inhibitor of LSD1 developed by GlaxoSmithKline. [, , , ] It has shown promising anti-tumor activity in preclinical models of AML and SCLC. [, , ] GSK2879552 promotes differentiation of AML cells, inhibits growth of AML and SCLC cell lines, and extends survival in an AML mouse model. [, , ]

Relevance: GSK2879552 is another irreversible LSD1 inhibitor developed by GlaxoSmithKline, similar to GSK-LSD1 Dihydrochloride. [, , ] While the precise structure of GSK-LSD1 Dihydrochloride is not specified in the provided abstracts, it is reasonable to assume that both compounds share structural similarities due to their shared origin and target. They both exhibit anti-tumor activity by inhibiting LSD1, highlighting the therapeutic potential of targeting this epigenetic modifier in cancer. [, , , ]

Overview

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound has garnered attention in the field of epigenetics due to its role in regulating gene expression through the demethylation of histone proteins. The primary mechanism of action involves the inhibition of LSD1, which is crucial for various cellular processes, including differentiation and proliferation in cancer cells.

Source and Classification

GSK-LSD1 Dihydrochloride is classified as a small molecule inhibitor and falls under the category of epigenetic modulators. It is synthesized and supplied by various chemical suppliers, including Tocris Bioscience and MedChemExpress, among others. The compound's chemical formula is C14H20N22HClC_{14}H_{20}N_{2}\cdot 2HCl, with a molecular weight of approximately 289.24 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-LSD1 Dihydrochloride typically involves several steps, focusing on creating a structure that can effectively bind to the active site of LSD1. While specific synthetic routes are proprietary, general methodologies for synthesizing LSD1 inhibitors include:

  • Formation of key intermediates: These are often synthesized through reactions involving amines and aldehydes, leading to the formation of cyclic structures that enhance binding affinity.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to ensure purity levels exceed 98% .
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of GSK-LSD1 Dihydrochloride features a complex arrangement that allows for selective inhibition of LSD1. Key structural details include:

  • Chemical Structure: The compound has a bicyclic framework with multiple chiral centers, which contributes to its specificity for LSD1 over other demethylases.
  • Data: The InChI key for GSK-LSD1 Dihydrochloride is PJFZOGMSPBHPNS-WICJZZOFSA-N, and its PubChem ID is 91663353 .
Chemical Reactions Analysis

Reactions and Technical Details

GSK-LSD1 Dihydrochloride primarily functions through irreversible inhibition of LSD1. This process involves:

  • Binding Mechanism: The compound binds covalently to the active site of LSD1, preventing the enzyme from demethylating histone substrates.
  • Reaction Specificity: It exhibits over 1000-fold selectivity for LSD1 compared to related enzymes such as MAO-A (monoamine oxidase A) and MAO-B . This specificity is critical for minimizing off-target effects in biological systems.
Mechanism of Action

Process and Data

The mechanism by which GSK-LSD1 Dihydrochloride exerts its effects involves:

  • Inhibition of Demethylation: By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, particularly from lysine residues on histone H3 (e.g., H3K4) which are associated with active transcription.
  • Impact on Gene Expression: This inhibition leads to altered chromatin structure and gene expression profiles, affecting processes such as cell differentiation and proliferation in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-LSD1 Dihydrochloride possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water (up to 100 mM) and dimethyl sulfoxide (DMSO), facilitating its use in various biological assays .
  • Storage Conditions: Recommended storage at +4°C ensures stability over time.
  • Purity: The compound typically has a purity level greater than 98%, verified through HPLC analysis .
Applications

Scientific Uses

GSK-LSD1 Dihydrochloride has several applications in scientific research:

  • Cancer Research: Due to its role in inhibiting cell proliferation, it is investigated for potential therapeutic applications in various cancers, particularly those with aberrant LSD1 activity.
  • Epigenetic Studies: The compound serves as a valuable tool for studying epigenetic regulation mechanisms in both normal physiology and disease states.
  • Differentiation Studies: It is used to explore the role of histone demethylation in cellular differentiation processes, particularly in stem cell research .
Mechanistic Insights into LSD1 Inhibition by GSK-LSD1 Dihydrochloride

Biochemical Mechanisms of Irreversible LSD1 Inhibition

Structural Basis of FAD-Dependent Demethylase Activity Modulation

GSK-LSD1 dihydrochloride (chemical name: N-(2-phenyl-cyclopropyl)-piperidin-4-amine dihydrochloride; CAS: 2102933-95-7) is an irreversible, mechanism-based inhibitor targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the removal of mono-/dimethyl groups from histone H3 lysine 4 (H3K4me1/2) via oxidation. The catalytic amine oxidase domain (AOD) of LSD1 contains a conserved FAD-binding pocket and a substrate-recognition motif. GSK-LSD1 exploits this structural architecture by covalently binding to FAD within the catalytic core, thereby blocking substrate access [2] [4].

Crystallographic studies reveal that the trans-2-phenylcyclopropylamine moiety of GSK-LSD1 mimics the natural substrate's orientation, inserting into a hydrophobic cavity near the FAD cofactor. This alignment enables nucleophilic attack by FAD, forming a covalent adduct that irreversibly inactivates LSD1. The interaction is stabilized by hydrogen bonding between the inhibitor’s piperidine nitrogen and Asp 375/Leu 676 residues in the substrate-binding cleft. This suicide inactivation mechanism is stereospecific, with the (1R,2S)-isomer exhibiting optimal binding kinetics [4] [9].

Table 1: Structural Elements of LSD1 Targeted by GSK-LSD1 Dihydrochloride

LSD1 DomainFunctionInteraction with GSK-LSD1
Amine Oxidase Domain (AOD)Catalytic demethylationCovalent binding to FAD cofactor
FAD-Binding PocketCofactor stabilizationSuicide substrate adduct formation
Substrate-Recognition MotifHistone H3 bindingCompetitive inhibition via phenylcyclopropylamine mimicry
Hydrophobic CavitySubstrate orientationAccommodates trans-2-phenylcyclopropylamine group

Molecular Dynamics of Covalent Binding to the LSD1 Catalytic Core

The covalent inhibition kinetics of GSK-LSD1 involve a two-step mechanism: initial reversible binding followed by irreversible FAD adduct formation. Surface plasmon resonance (SPR) assays demonstrate a rapid association rate (kon > 104 M−1s−1) and minimal dissociation, reflecting high binding avidity. Molecular dynamics simulations show that GSK-LSD1 binding induces conformational rigidity in the AOD, restricting the "open-to-closed" transition essential for histone substrate turnover [9].

The inhibitor’s selectivity (>1,000-fold over related FAD-dependent enzymes like LSD2, MAO-A/B) arises from steric and electrostatic complementarity within LSD1’s catalytic cleft. Key differentiating factors include:

  • Steric constraints: LSD1’s substrate channel accommodates only 3–4 residues N-terminal to the methyllysine, a specificity mirrored by GSK-LSD1’s compact scaffold [4].
  • Electrostatic interactions: The protonated piperidine nitrogen forms salt bridges with Glu 379, absent in MAO isoforms [2] [9].

Table 2: Covalent Binding Kinetics of GSK-LSD1 Against FAD-Dependent Enzymes

EnzymeIC50 (nM)Selectivity vs. LSD1Key Selectivity Determinant
LSD1161-foldN/A
LSD2>20,000>1,250-foldDivergent substrate-binding residues
MAO-A>20,000>1,250-foldLarger substrate cavity; lack of Glu 379
MAO-B>20,000>1,250-foldAltered FAD orientation

Epigenetic Reprogramming via H3K4 Methylation Dynamics

Genome-Wide Chromatin Remodeling and Transcriptional Activation

GSK-LSD1-mediated LSD1 inhibition induces genome-wide accumulation of H3K4me1/2 marks, altering chromatin accessibility and transcriptional programs. RNA sequencing in cancer cell lines treated with 2 µM GSK-LSD1 for 48 hours reveals 863 upregulated genes (vs. 350 downregulated), with enrichment for differentiation pathways (p < 0.001). Key activated genes include:

  • Transcription factors (TFs): OVOL2, GRHL1, NOTCH3, KLF4 (all critical for epithelial differentiation) [3].
  • Keratinocyte differentiation markers: IVL, LOR, FLG (induced >10-fold after 6 days) [3].

Prolonged inhibition (6 days) amplifies this effect, increasing H3K4me2 occupancy at promoters of tumor-suppressor genes (CDKN1A, GADD45B). Chromatin immunoprecipitation (ChIP)-seq confirms H3K4me2 enrichment at >1,200 loci, correlating with RNA polymerase II recruitment and transcriptional initiation. This epigenetic reprogramming forces terminal differentiation in malignancies like acute myeloid leukemia (AML) and squamous cell carcinoma, disrupting self-renewal capacity [3] [6] [8].

Table 3: Transcriptomic Changes Induced by GSK-LSD1 in Cancer Cell Lines

Gene CategoryExamplesFold Change (48h)Biological Consequence
Differentiation TFsOVOL2, GRHL1+8.2 to +12.5Epidermal lineage commitment
Tumor SuppressorsCDKN1A, GADD45B+4.1 to +6.3Cell cycle arrest/DNA damage response
Keratinization FactorsIVL, LOR+10.4 to +15.7Barrier function restoration
Pro-Oncogenic TFs (Repressed)GLI1, MYC-3.8 to -5.2Attenuation of proliferation signals

Role in Co-Repressor Complex Disruption

LSD1 functions within multi-protein repressor complexes, including CoREST (RCOR1, HDAC1/2) and NuRD (MTA1/2, HDAC1/2). GSK-LSD1 disrupts these assemblies via two mechanisms:

  • Catalytic inactivation: Prevents H3K4 demethylation, destabilizing complex binding to chromatin.
  • Allosteric effects: Alters LSD1 conformation, reducing affinity for CoREST and HDACs [5] [9].

In breast cancer models, GSK-LSD1 treatment dissociates LSD1 from CoREST at estrogen receptor α (ERα) target genes (TFF1, GREB1), diminishing HDAC recruitment and enhancing histone acetylation (H3K27ac). This switches ERα from a repressive to active state, even in the absence of ligand. Consequently, differentiation genes are derepressed, while pro-metastatic factors (VIM, SNAI1) are silenced due to loss of LSD1-mediated H3K9 demethylation [5] [7] [9].

In epidermal progenitors, disrupted LSD1/CoREST binding de-represses the OVOL2 promoter, activating a GRHL3-ZNF750 transcriptional cascade that drives terminal keratinization. This underlies GSK-LSD1’s efficacy in repressing squamous cell carcinoma invasion [3] [9].

Table 4: Co-Repressor Complexes Disrupted by GSK-LSD1

ComplexCore ComponentsFunctional Consequence of Disruption
CoRESTLSD1, RCOR1, HDAC1/2Loss of H3K4me2 erasure; increased differentiation gene expression
NuRDLSD1, MTA1/2, HDAC1/2Reduced deacetylation; chromatin relaxation at tumor suppressors
ERα-CoRegLSD1, CARM1, Hsp90Ligand-independent ERα activation; anti-proliferative signaling

Properties

Product Name

GSK-LSD1 Dihydrochloride

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.